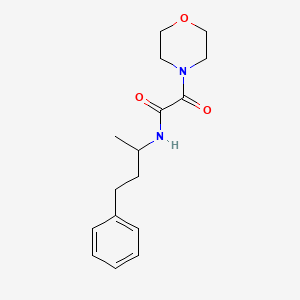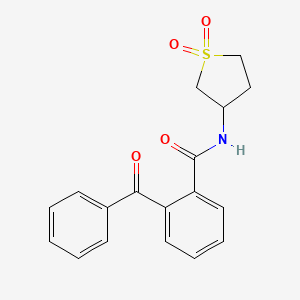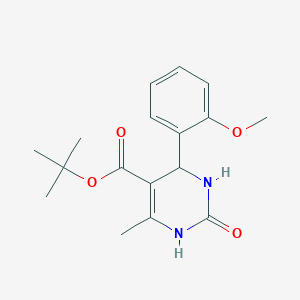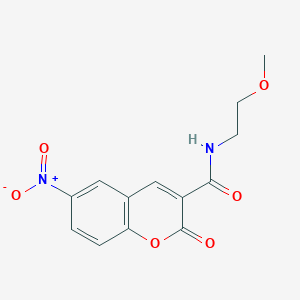
N-(1-methyl-3-phenylpropyl)-2-(4-morpholinyl)-2-oxoacetamide
Vue d'ensemble
Description
N-(1-methyl-3-phenylpropyl)-2-(4-morpholinyl)-2-oxoacetamide, commonly referred to as MMPPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MMPPO is a derivative of acetamide and is synthesized through a complex chemical process.
Mécanisme D'action
MMPPO exerts its neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, MMPPO increases the levels of acetylcholine in the brain, which leads to improved cognitive function.
Biochemical and Physiological Effects:
MMPPO has been shown to have several biochemical and physiological effects. MMPPO has been shown to improve cognitive function, reduce oxidative stress, and prevent the formation of beta-amyloid plaques. MMPPO has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using MMPPO in lab experiments is that it has been extensively studied and has been shown to have neuroprotective effects. However, one of the limitations of using MMPPO in lab experiments is that it is a complex chemical compound that requires a complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on MMPPO. One of the significant future directions is to investigate the potential applications of MMPPO in the treatment of other neurodegenerative diseases such as Parkinson's disease. Another future direction is to investigate the potential applications of MMPPO in the treatment of other conditions such as depression and anxiety. Additionally, future research could focus on improving the synthesis process of MMPPO to make it more cost-effective and accessible for researchers.
Conclusion:
In conclusion, MMPPO is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MMPPO has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques. MMPPO has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on MMPPO, which could lead to the development of new treatments for neurodegenerative diseases and other conditions.
Applications De Recherche Scientifique
MMPPO has gained significant attention in the field of scientific research due to its potential applications in various areas. One of the significant applications of MMPPO is in the treatment of neurodegenerative diseases such as Alzheimer's disease. MMPPO has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are responsible for the progression of Alzheimer's disease.
Propriétés
IUPAC Name |
2-morpholin-4-yl-2-oxo-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-13(7-8-14-5-3-2-4-6-14)17-15(19)16(20)18-9-11-21-12-10-18/h2-6,13H,7-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQRDNCZCGWZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3962318.png)
![4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962326.png)
![N-(4-nitrophenyl)-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B3962328.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3962332.png)
![4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3962345.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3962352.png)
![2-[benzyl(methyl)amino]ethyl 2,5-dichlorobenzoate hydrochloride](/img/structure/B3962354.png)


![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B3962372.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B3962388.png)

